Cas no 197015-76-2 (Benzene, 1-bromo-2-methoxy-3,5-bis(trifluoromethyl)-)

Benzene, 1-bromo-2-methoxy-3,5-bis(trifluoromethyl)- structure
197015-76-2 structure
Product Name:Benzene, 1-bromo-2-methoxy-3,5-bis(trifluoromethyl)-
CAS No:197015-76-2
MF:C9H5BrF6O
MW:323.029823064804
MDL:MFCD28727807
CID:3870547
PubChem ID:10853336
Update Time:2025-04-22

Benzene, 1-bromo-2-methoxy-3,5-bis(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-2-methoxy-3,5-bis(trifluoromethyl)-
    • 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene
    • 2,4-Bis(trifluoromethyl)-6-bromoanisole
    • 197015-76-2
    • SCHEMBL7940113
    • E93647
    • MFCD28727807
    • CS-0191244
    • YIFDBBHNLFFMOD-UHFFFAOYSA-N
    • MDL: MFCD28727807
    • Inchi: 1S/C9H5BrF6O/c1-17-7-5(9(14,15)16)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3
    • InChI Key: YIFDBBHNLFFMOD-UHFFFAOYSA-N
    • SMILES: C1(Br)=CC(C(F)(F)F)=CC(C(F)(F)F)=C1OC

Computed Properties

  • Exact Mass: 321.94280Da
  • Monoisotopic Mass: 321.94280Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 9.2Ų

Benzene, 1-bromo-2-methoxy-3,5-bis(trifluoromethyl)- Pricemore >>

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